molecular formula C7H4ClN3O B13924086 [1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride

[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride

Cat. No.: B13924086
M. Wt: 181.58 g/mol
InChI Key: BNRIRHAYRIIXEE-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride consists of a triazole ring fused to a pyridine ring, with a carbonyl chloride functional group attached at the third position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be synthesized through various methods. One common method involves the cyclodehydration of acylated 2-hydrazinopyridines . Another method includes the oxidative cyclization of 2-pyridylhydrazones . These reactions typically require specific reagents and conditions, such as the use of iodine or other oxidizing agents.

Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride may involve a one-pot, two-step process. This process includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, alcohols, thiols.

Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and VEGFR-2 by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a valuable tool in overcoming drug resistance .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be compared with other triazolopyridine derivatives, such as:

  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,3-Triazolo[1,5-a]pyridine
  • 1,2,3-Triazolo[4,5-b]pyridine

These compounds share a similar core structure but differ in the position and nature of the substituents. The unique carbonyl chloride group in 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride provides distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H

InChI Key

BNRIRHAYRIIXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C(=O)Cl

Origin of Product

United States

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